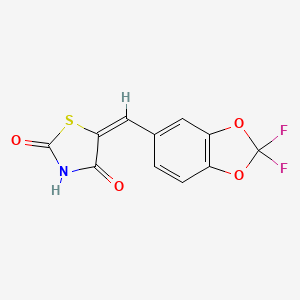
AS-604850
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AS-604850 is a selective and ATP-competitive inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ). This compound has shown significant selectivity, being over 30-fold more selective for PI3Kγ than for PI3K delta and PI3K beta, and 18-fold more selective than for PI3K alpha . It is primarily used in scientific research to study the PI3Kγ pathway and its implications in various biological processes.
Preparation Methods
The synthesis of AS-604850 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its selectivity and activity. The synthetic route typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Specific functional groups are introduced to enhance the selectivity and activity of the compound. This often involves the use of reagents such as fluorinating agents and thiazolidinedione derivatives.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level
Chemical Reactions Analysis
AS-604850 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and fluorinating agents like diethylaminosulfur trifluoride. The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can be used to study structure-activity relationships.
Scientific Research Applications
AS-604850 has a wide range of applications in scientific research, including:
Chemistry: It is used to study the PI3Kγ pathway and its role in various chemical processes.
Biology: This compound is employed to investigate the role of PI3Kγ in cellular signaling, particularly in immune cells such as macrophages and neutrophils
Medicine: The compound is used in preclinical studies to explore its potential therapeutic effects in diseases such as rheumatoid arthritis, cancer, and cardiovascular diseases
Industry: This compound is utilized in the development of new drugs targeting the PI3Kγ pathway, contributing to the advancement of pharmaceutical research
Mechanism of Action
AS-604850 exerts its effects by selectively inhibiting the activity of PI3KγBy preventing the activation of these signaling pathways, this compound can modulate various cellular processes, including cell migration, survival, and inflammation . The compound specifically targets the PI3Kγ isoform, which is predominantly expressed in immune cells and plays a crucial role in inflammatory responses.
Comparison with Similar Compounds
AS-604850 is unique in its high selectivity for PI3Kγ compared to other PI3K isoforms. Similar compounds include:
AS-605240: Another selective PI3Kγ inhibitor with higher potency but similar selectivity profile.
Wortmannin: A non-selective PI3K inhibitor that targets multiple PI3K isoforms but lacks the specificity of this compound.
This compound’s uniqueness lies in its ability to selectively inhibit PI3Kγ without significantly affecting other PI3K isoforms, making it a valuable tool for studying the specific role of PI3Kγ in various biological processes .
Properties
Molecular Formula |
C11H5F2NO4S |
|---|---|
Molecular Weight |
285.23 g/mol |
IUPAC Name |
(5E)-5-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C11H5F2NO4S/c12-11(13)17-6-2-1-5(3-7(6)18-11)4-8-9(15)14-10(16)19-8/h1-4H,(H,14,15,16)/b8-4+ |
InChI Key |
SRLVNYDXMUGOFI-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/3\C(=O)NC(=O)S3)OC(O2)(F)F |
Canonical SMILES |
C1=CC2=C(C=C1C=C3C(=O)NC(=O)S3)OC(O2)(F)F |
Pictograms |
Irritant |
Synonyms |
5-(2,2-difluorobenzo(1,3)dioxol-5-ylmethylene)thiazolidine-2,4-dione AS 604850 AS-604850 AS604850 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



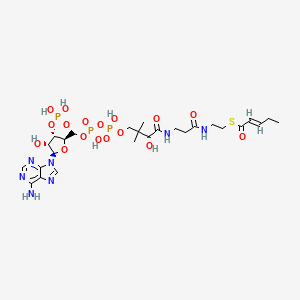

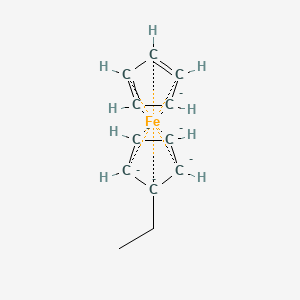

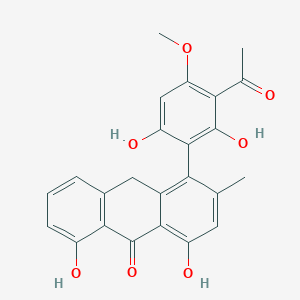
![(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1250247.png)
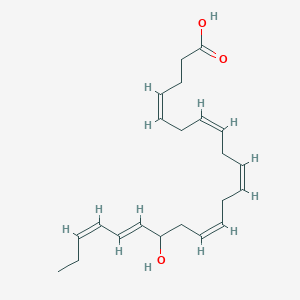
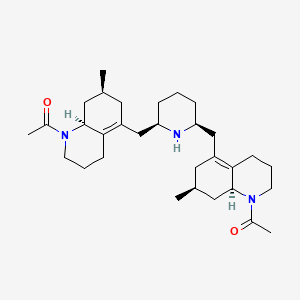

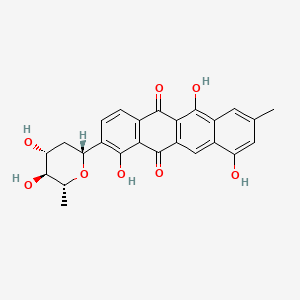

![(2S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-ol](/img/structure/B1250255.png)
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[[4-[(2R)-2-methyl-1,2,3,6-tetrahydropyridin-4-yl]-1,3-thiazol-2-yl]sulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250256.png)
